4,7,7-trimethyl-3-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
4,7,7-trimethyl-3-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]bicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, the mode of action is difficult to determine. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interact with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
The compound’s molecular weight (287362 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-18(2)19(3)9-10-20(18,11-15(19)23)16(24)22-17-21-14(12-25-17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXYOSKZQITBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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